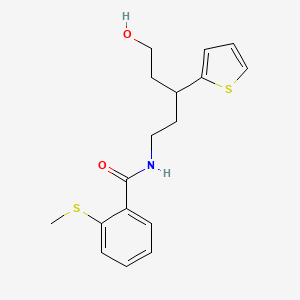![molecular formula C11H10N6OS B2583940 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acétylhydrazide CAS No. 189822-88-6](/img/structure/B2583940.png)
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acétylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) makes it an interesting subject for scientific research and industrial applications.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics .
In the field of materials science, this compound has been explored for its potential use in the development of organic semiconductors and other electronic materials . Its unique structure and electronic properties make it an interesting candidate for further research in this area.
Méthodes De Préparation
The synthesis of 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Des Réactions Chimiques
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while nucleophilic substitution reactions can introduce different functional groups onto the triazinoindole core .
Mécanisme D'action
The mechanism of action of 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) involves its interaction with specific molecular targets and pathways within cells. In cancer cells, it has been shown to bind to ferrous ions, disrupting iron homeostasis and leading to cell cycle arrest and apoptosis . This compound also interacts with various proteins involved in cell signaling pathways, further contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) can be compared to other triazinoindole derivatives, such as 5H-[1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline . While these compounds share a similar core structure, they differ in their functional groups and specific biological activities. For example, 5H-[1,2,4]triazino[5,6-b]indole derivatives have been reported to possess antimalarial and antidepressant activities, while indolo[2,3-b]quinoxalines are known for their antiviral and cytotoxic properties
Propriétés
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-15-8(18)5-19-11-14-10-9(16-17-11)6-3-1-2-4-7(6)13-10/h1-4H,5,12H2,(H,15,18)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYNRWHWJWHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)
![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2583862.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)




![N-(3,4-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2583871.png)
![N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2583875.png)


